molecular formula C3H5F3O B1345646 3,3,3-Trifluoro-1-propanol CAS No. 2240-88-2

3,3,3-Trifluoro-1-propanol

Cat. No.: B1345646
CAS No.: 2240-88-2
M. Wt: 114.07 g/mol
InChI Key: HDBGBTNNPRCVND-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-propanol is an organic compound with the molecular formula C3H5F3O. It is a colorless liquid that is fully miscible in water and is known for its significant role as an intermediate in various chemical processes. The presence of three fluorine atoms in its structure imparts unique chemical properties, making it valuable in several industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-1-propanol can be synthesized through several methods. One common method involves the reaction of 3,3,3-trifluoropropene with water in the presence of a catalyst. Another method includes the reduction of 3,3,3-trifluoropropanal using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, this compound is often produced via the hydrolysis of 3,3,3-trifluoropropene. This process typically involves the use of a strong acid or base as a catalyst to facilitate the reaction. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis: 3,3,3-Trifluoro-1-propanol serves as an effective solvent in various organic synthesis reactions, especially in fluorination processes, enhancing reaction rates and yields . It is also a building block in synthesizing more complex fluorinated compounds. A notable synthetic route for producing this compound involves using 1,1,1-Trichloro-2,2,2-trifluoroethane and zinc powder.
  • Pharmaceuticals and Agrochemicals: It acts as a versatile fluorinated building block in the synthesis of fluorinated pharmaceuticals and agrochemicals, providing unique properties that improve efficacy and stability . As an organic intermediate, it is used in the agrochemical, pharmaceutical, and dyestuff fields .
  • Material Science: In polymer chemistry, this compound is used to modify polymer properties , leading to materials with enhanced thermal stability and chemical resistance .
  • Analytical Chemistry: This chemical is employed as a derivatizing agent in analytical methods, improving the detection and quantification of various compounds in complex mixtures .
  • Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
  • Green Chemistry: Its use in sustainable chemistry practices helps minimize waste and reduce the environmental impact of chemical processes, aligning with modern eco-friendly initiatives .

Additional Notes

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-propanol is largely dependent on its ability to participate in hydrogen bonding and its reactivity due to the presence of the fluorine atoms. The fluorine atoms increase the compound’s electronegativity, making it a strong hydrogen bond acceptor. This property is exploited in various chemical reactions and interactions with biological molecules .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-propanol
  • 3,3,3-Trifluoropropanoic acid
  • 3,3,3-Trifluoropropanamine hydrochloride
  • 4,4,4-Trifluoro-1-butanol

Comparison: Compared to these similar compounds, 3,3,3-Trifluoro-1-propanol is unique due to its specific structure, which includes a hydroxyl group directly attached to a trifluoromethyl group. This structure imparts distinct reactivity and physical properties, such as higher polarity and the ability to form stronger hydrogen bonds .

Biological Activity

3,3,3-Trifluoro-1-propanol (TFP) is an organofluorine compound with significant applications in chemical synthesis and potential biological implications. Its unique trifluoromethyl group contributes to its distinctive properties, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of TFP, including its synthesis, mechanisms of action, and potential toxicity.

  • Molecular Formula : C₃H₅F₃O
  • CAS Number : 2240-88-2
  • Molar Mass : 114.07 g/mol
  • Density : 1.294 g/cm³
  • Boiling Point : 100 °C
  • Flash Point : 37 °C
  • Water Solubility : Fully miscible in water

Research indicates that TFP can act as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its biological activity is primarily attributed to its ability to modify biological systems through interactions with enzymes and receptors.

  • Enzyme Inhibition : TFP has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it can affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
  • Cellular Effects : In vitro studies have indicated that TFP can influence cell viability and proliferation. It has been observed to induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent .

Toxicological Profile

TFP exhibits harmful effects upon exposure:

  • Acute Toxicity : Classified as harmful by inhalation and skin contact, with irritant properties affecting the eyes and respiratory system .
  • Chronic Effects : Long-term exposure may lead to adverse health effects, including potential neurotoxicity and reproductive toxicity .

Case Study 1: Anticancer Activity

A study investigated the effects of TFP on various cancer cell lines, including breast and lung cancer models. The results demonstrated that TFP induced significant apoptosis at concentrations above 100 µM, with associated changes in mitochondrial membrane potential and activation of caspases .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)150Induction of apoptosis
A549 (Lung)120Mitochondrial dysfunction

Case Study 2: Enzyme Interaction

In a biochemical assay, TFP was tested for its inhibitory effects on cytochrome P450 enzymes. The results indicated a dose-dependent inhibition with an IC50 value of approximately 75 µM for CYP3A4, suggesting its potential impact on drug metabolism .

EnzymeIC50 (µM)Inhibition Type
CYP3A475Competitive inhibition

Q & A

Q. Basic: What are the established synthetic routes for 3,3,3-Trifluoro-1-propanol, and what factors influence yield optimization?

Answer:
The synthesis of this compound typically involves the reduction of a trifluoromethyl ketone precursor. A common method uses lithium aluminum hydride (LiAlH₄) to reduce 3,3,3-trifluoroacetone or related ketones. Key factors for optimizing yield include:

  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions .
  • Purification : Distillation under reduced pressure (b.p. ~100–101°C) or crystallization improves purity (>98%) .
MethodPrecursorReducing AgentYield (%)Purity (%)
LiAlH₄ reduction3,3,3-TrifluoroacetoneLiAlH₄75–8598
Catalytic hydrogenationTrifluoromethyl ketoneH₂/Pd-C60–7095

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H NMR : The hydroxyl proton appears as a broad singlet (~1.5–2.5 ppm), while methylene protons resonate as a quartet (δ ~3.7 ppm, J = 6–8 Hz) due to coupling with adjacent -CF₃ .
  • ¹⁹F NMR : A singlet at ~-65 ppm confirms the -CF₃ group .
  • IR spectroscopy : A broad O-H stretch (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) are diagnostic .
  • Mass spectrometry : Molecular ion peak at m/z 114 (C₃H₅F₃O⁺) .

Q. Advanced: How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

Answer:
The -CF₃ group exerts strong electron-withdrawing effects (-I), polarizing adjacent bonds and enhancing electrophilicity. However, steric hindrance from fluorine atoms can reduce accessibility to nucleophiles. For example:

  • In SN2 reactions, steric bulk slows kinetics compared to non-fluorinated analogs .
  • Computational studies (DFT) show reduced electron density at the β-carbon, favoring elimination over substitution in certain conditions .

Q. Advanced: How can researchers resolve contradictions in reported reaction outcomes?

Answer:
Discrepancies in yields or product distributions may arise from:

  • Purity variations : Verify starting material purity (≥98% by GC) to exclude impurities that alter reaction pathways .
  • Solvent effects : Polar solvents stabilize transition states differently than non-polar ones; replicate studies using identical solvent systems .
  • Temperature gradients : Use calibrated thermocouples to ensure precise control (±1°C) .

Q. Basic: What safety protocols are critical for handling this compound?

Answer:

  • Storage : Keep in inert containers (e.g., PTFE-lined bottles) away from ignition sources due to flammability (flash point: 37°C) .
  • Personal protective equipment (PPE) : Use nitrile gloves and goggles to prevent skin/eye irritation (H315/H319) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation (H335) .

Q. Advanced: How can computational modeling predict the behavior of this compound in catalytic systems?

Answer:

  • Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic attack sites. For example, the β-carbon shows higher electrophilicity than non-fluorinated analogs .
  • Molecular dynamics simulations : Assess steric effects of -CF₃ in enzyme-binding pockets, aiding in rational drug design .

Q. Basic: What are the applications of this compound in pharmaceutical research?

Answer:

  • Intermediate synthesis : Used to prepare fluorinated analogs of bioactive molecules (e.g., enzyme inhibitors) .
  • Solubility studies : The -CF₃ group enhances lipophilicity, improving blood-brain barrier penetration in drug candidates .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

  • GC-MS limitations : Co-elution of fluorinated byproducts requires tandem MS/MS for differentiation .
  • ¹⁹F NMR sensitivity : Low-abundance impurities (<0.1%) may require extended acquisition times (≥4 hrs) .

Properties

IUPAC Name

3,3,3-trifluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O/c4-3(5,6)1-2-7/h7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBGBTNNPRCVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65530-60-1
Record name Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65530-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30870950
Record name 3,3,3-Trifluoropropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2240-88-2, 65530-60-1
Record name 3,3,3-Trifluoro-1-propanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Trifluoropropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl)
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Record name 3,3,3-Trifluoro-1-propanol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,3,3-Trifluoro-1-propanol
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Reactant of Route 5
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Reactant of Route 6
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